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An In-depth Technical Guide to the Mass Spectrum of Aspirin-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of **Aspirin-d4** (Acetylsalicylic Acid-d4), a deuterated analog of aspirin widely utilized as an internal standard in quantitative mass spectrometric assays. This document details the fragmentation patterns, experimental protocols for analysis, and a visual representation of its mass spectrometric behavior.

Introduction

Aspirin-d4, with the chemical formula C₉H₄D₄O₄ and a molecular weight of 184.2 g/mol , is an isotopically labeled version of aspirin where four hydrogen atoms on the phenyl ring are replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for chromatographic and mass spectrometric analysis of aspirin, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z).[1] Understanding the mass spectrum of **Aspirin-d4** is crucial for developing robust and accurate analytical methods in drug metabolism, pharmacokinetics, and other related fields.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of **Aspirin-d4** is characterized by a distinct fragmentation pattern that is analogous to that of unlabeled aspirin. The primary fragmentation involves the loss of the acetyl group and subsequent cleavages of the salicylic acid moiety.



Quantitative Data

The following table summarizes the major ions observed in the mass spectrum of **Aspirin-d4**. The data is primarily based on Electrospray Ionization (ESI) in negative ion mode, which is a common technique for the analysis of acidic molecules like aspirin. The relative abundances are inferred from the known fragmentation of aspirin and the principles of mass spectrometry, as a complete quantitative spectrum for **Aspirin-d4** is not readily available in the literature.

Ion Description	Precursor Ion (m/z)	Fragment Ion (m/z)	Ionization Mode
Deprotonated Molecular Ion	-	183.0	ESI (-)
Loss of Acetyl Group (CH ₂ CO)	183.0	141.0	ESI (-) MS/MS
Salicylic acid-d4 fragment	141.0	97.0	ESI (-) MS/MS

Note: The m/z values are for the deprotonated molecule [M-H]⁻ in negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 185.2.

Experimental Protocols

The following is a typical experimental protocol for the analysis of **Aspirin-d4** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

- Standard Solution Preparation: Prepare a stock solution of **Aspirin-d4** in a suitable organic solvent such as methanol or acetonitrile.
- Spiking: For use as an internal standard, a known concentration of the **Aspirin-d4** solution is spiked into the biological matrix (e.g., plasma, urine) containing the analyte (aspirin).
- Protein Precipitation: To remove proteins from the biological matrix, a cold protein precipitation agent (e.g., acetonitrile with 0.1% formic acid) is added.[2]



- Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[2]
- Supernatant Collection: The clear supernatant containing the analyte and internal standard is transferred to a new vial for LC-MS/MS analysis.[2]

Liquid Chromatography (LC)

- Column: A C18 reversed-phase column is typically used for the separation.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly employed.
- Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.
- Injection Volume: Typically 5-10 μL of the prepared sample is injected.

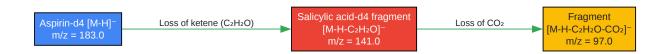
Mass Spectrometry (MS)

- Ionization Source: Electrospray Ionization (ESI) is the preferred method, often operated in the negative ion mode for acidic compounds like aspirin.
- Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantitative analysis. The MRM transitions for Aspirin-d4 and its primary fragment are monitored.[2]
 - **Aspirin-d4**: m/z 183.0 → 141.0[2]
 - Salicylic acid-d4 (in-source fragment): m/z 141.0 → 97.0[2]
- Gas Temperatures and Voltages: These parameters (e.g., nebulizer gas, drying gas, capillary voltage) are optimized to achieve the best signal intensity and stability.

Visualization of Fragmentation Pathway



The following diagram illustrates the primary fragmentation pathway of **Aspirin-d4** in negative ion mode ESI-MS/MS.



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Caption: Fragmentation pathway of **Aspirin-d4** in negative ion ESI-MS/MS.

Conclusion

This technical guide has provided a detailed examination of the mass spectrum of **Aspirin-d4**. The predictable fragmentation pattern, centered around the loss of the acetyl group, allows for its reliable use as an internal standard in quantitative bioanalytical methods. The provided experimental protocol offers a robust starting point for researchers developing and validating assays for aspirin and its metabolites. The visualization of the fragmentation pathway further clarifies the mass spectrometric behavior of this important analytical standard.

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